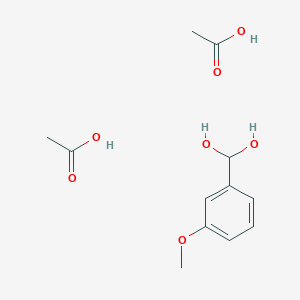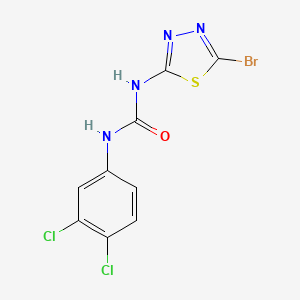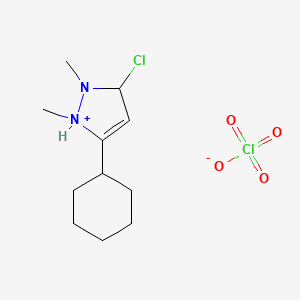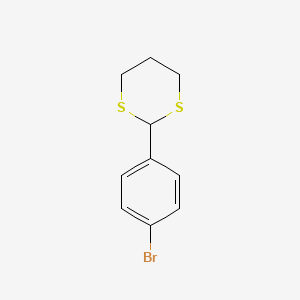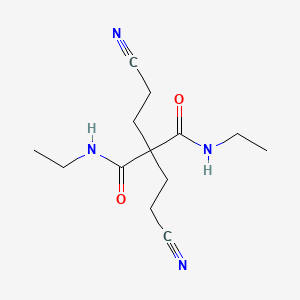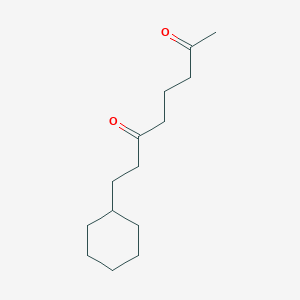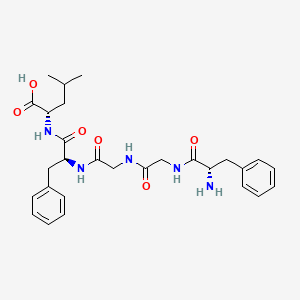
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- is a synthetic peptide composed of the amino acids L-leucine, L-phenylalanine, glycine, and L-phenylalanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and industrial processes. Peptides like this one are often studied for their roles in protein synthesis, metabolic regulation, and potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-, typically involves the formation of peptide bonds between amino acids. This process can be achieved through several methods:
Solution-phase synthesis: This traditional method involves the stepwise addition of amino acids in solution, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Solid-phase peptide synthesis (SPPS): This modern technique involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Industrial Production Methods
Industrial production of peptides often employs SPPS due to its efficiency and scalability. Automated peptide synthesizers are commonly used to streamline the process, allowing for the rapid and reproducible synthesis of complex peptides.
化学反応の分析
Types of Reactions
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- can undergo various chemical reactions, including:
Substitution: Amino acid residues within the peptide can be substituted with other residues to study structure-function relationships.
Common Reagents and Conditions
Coupling agents: DCC, N,N’-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) are commonly used in peptide synthesis.
Protecting groups: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) are used to protect amino groups during synthesis.
Major Products Formed
The primary product of these reactions is the desired peptide, L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl-. Side products may include truncated peptides or peptides with incorrect sequences, which can be minimized through careful optimization of reaction conditions .
科学的研究の応用
L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein synthesis and metabolic regulation.
Medicine: Potential therapeutic applications in muscle wasting diseases and metabolic disorders.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism of action of L-Leucine, L-phenylalanylglycylglycyl-L-phenylalanyl- involves its interaction with cellular pathways that regulate protein synthesis and metabolism. Key molecular targets include:
類似化合物との比較
Similar Compounds
L-Leucine: An essential amino acid involved in protein synthesis and metabolic regulation.
L-Phenylalanine: A precursor to neurotransmitters and involved in protein synthesis.
Glycylglycine: A dipeptide used in biochemical research.
Uniqueness
Its ability to activate the mTOR pathway and its role in protein synthesis make it particularly valuable for research and therapeutic purposes .
特性
CAS番号 |
60254-86-6 |
|---|---|
分子式 |
C28H37N5O6 |
分子量 |
539.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C28H37N5O6/c1-18(2)13-23(28(38)39)33-27(37)22(15-20-11-7-4-8-12-20)32-25(35)17-30-24(34)16-31-26(36)21(29)14-19-9-5-3-6-10-19/h3-12,18,21-23H,13-17,29H2,1-2H3,(H,30,34)(H,31,36)(H,32,35)(H,33,37)(H,38,39)/t21-,22-,23-/m0/s1 |
InChIキー |
LZRXUXMLHZLYGZ-VABKMULXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


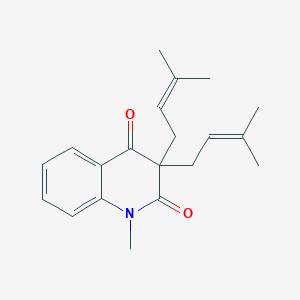
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
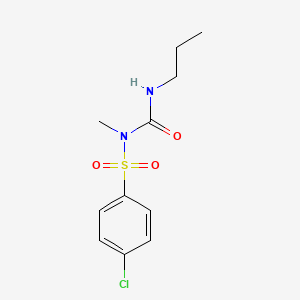
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
